
4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is further substituted with a triphenylene moiety. The compound’s structure imparts it with distinct electronic properties, making it valuable for various applications in material science and synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of triphenylen-2-ylboronic acid with 4-bromo-4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like toluene, and the mixture is heated to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The boron atom in the dioxaborolane ring can participate in substitution reactions, particularly with nucleophiles.
Cross-Coupling Reactions: The compound is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or tetrahydrofuran.
Conditions: Reactions are typically carried out under an inert atmosphere (e.g., argon) and require heating to promote the coupling process.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound resulting from the coupling of the aryl group from the dioxaborolane with an aryl halide.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane has several scientific research applications:
Material Science: Used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Synthetic Chemistry: Employed in the synthesis of complex organic molecules through cross-coupling reactions.
Biological Research:
Wirkmechanismus
The mechanism by which 4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring can form transient complexes with palladium catalysts, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylen-2-ylboronic acid: Another boron-containing compound used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler dioxaborolane compound without the triphenylene moiety.
Uniqueness
4,4,5,5-Tetramethyl-2-(4-(triphenylen-2-yl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the triphenylene group, which imparts distinct electronic properties and enhances its utility in material science applications. The combination of the dioxaborolane ring and the triphenylene moiety makes it a versatile compound for various synthetic and research purposes.
Eigenschaften
Molekularformel |
C30H27BO2 |
|---|---|
Molekulargewicht |
430.3 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-(4-triphenylen-2-ylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C30H27BO2/c1-29(2)30(3,4)33-31(32-29)22-16-13-20(14-17-22)21-15-18-27-25-11-6-5-9-23(25)24-10-7-8-12-26(24)28(27)19-21/h5-19H,1-4H3 |
InChI-Schlüssel |
BZAABLCYIUJCFA-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


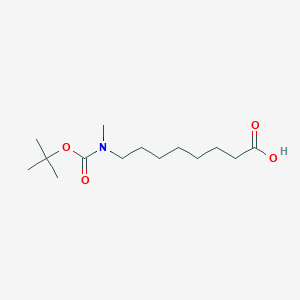

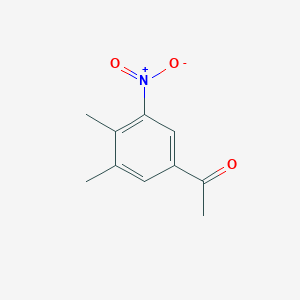
![1,1-Bis({[4-(methoxycarbonyl)phenyl]methyl})pyrrolidin-1-ium bromide](/img/structure/B12510342.png)
amine](/img/structure/B12510343.png)
![3-{2-[7a-methyl-1-(6-methylheptan-2-yl)-hexahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol](/img/structure/B12510345.png)

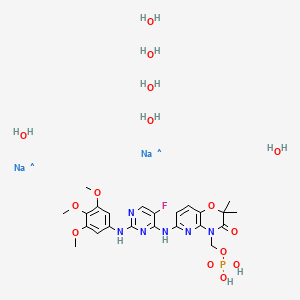
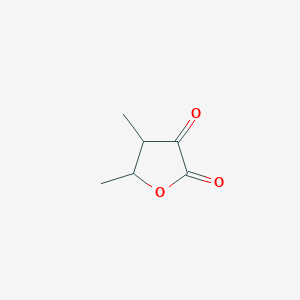
![9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B12510366.png)

![5,7-bis(2-ethylhexyl)-1,3-bis(5-trimethylstannylthiophen-2-yl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B12510376.png)
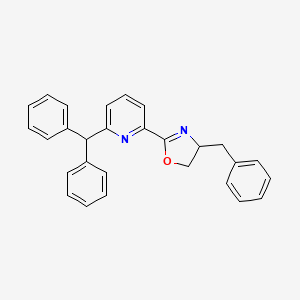
![Tert-butyl 3-{[6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B12510390.png)
